tert-Butyl (3-(fluoromethyl)phenyl)carbamate
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Overview
Description
tert-Butyl (3-(fluoromethyl)phenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a fluoromethyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-(fluoromethyl)phenyl)carbamate typically involves the reaction of 3-(fluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-(fluoromethyl)phenyl)carbamate can undergo nucleophilic substitution reactions where the fluoromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups on the phenyl ring.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products:
Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include phenols, quinones, and carboxylic acids.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
Chemistry: tert-Butyl (3-(fluoromethyl)phenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. It is also used as a stabilizer in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl (3-(fluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, the carbamate group can form covalent bonds with the active site of the enzyme, leading to inhibition of enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the fluoromethyl group.
tert-Butyl (3-formylphenyl)carbamate: Contains a formyl group instead of a fluoromethyl group.
tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Contains additional functional groups and is used as an enzyme inhibitor.
Uniqueness: tert-Butyl (3-(fluoromethyl)phenyl)carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialized chemicals.
Properties
Molecular Formula |
C12H16FNO2 |
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Molecular Weight |
225.26 g/mol |
IUPAC Name |
tert-butyl N-[3-(fluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
ASVVKXSILMOOST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CF |
Origin of Product |
United States |
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